molecular formula C25H33N3O3S B4548879 1-acetyl-5-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}indoline

1-acetyl-5-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}indoline

Cat. No.: B4548879
M. Wt: 455.6 g/mol
InChI Key: GUEUHGUQEQMCQS-UHFFFAOYSA-N
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Description

1-acetyl-5-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}indoline is a useful research compound. Its molecular formula is C25H33N3O3S and its molecular weight is 455.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.22426310 g/mol and the complexity rating of the compound is 756. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities of Derivatized D-Glucans

D-Glucans, chemically modified through processes like sulfonylation, have shown potent biological activities, including anticoagulant, antitumor, antioxidant, and antiviral effects. These modifications enhance their solubility and, consequently, their biological activities. This implies that compounds with sulfonyl groups, similar to the one in the given chemical structure, could play a significant role in developing treatments for various human diseases (Kagimura et al., 2015).

Antioxidant Capacity and Reaction Pathways

Antioxidants play a critical role in mitigating oxidative stress, contributing to several chronic diseases. Understanding the reaction pathways of antioxidants, including those with sulfonyl groups, is crucial for their effective application in health sciences. The ABTS/PP decolorization assay, for example, helps elucidate these pathways, contributing to the development of antioxidant therapies (Ilyasov et al., 2020).

Environmental Impact and Removal Techniques

Sulfamethoxazole, a compound containing a sulfonyl group, is a persistent environmental pollutant. Understanding its environmental fate, toxicity, and removal techniques is essential for mitigating its impact. This research underscores the importance of cleaner, more sustainable methods for addressing contamination by sulfonyl-containing compounds (Prasannamedha & Kumar, 2020).

Pharmacological Applications

Sulfonamide compounds, which include sulfonyl groups, are vital in developing various pharmacological agents. These compounds serve as the backbone for creating bacteriostatic antibiotics, diuretics, and carbonic anhydrase inhibitors. Their broad utility highlights the importance of sulfonyl groups in medicinal chemistry and drug development processes (Gulcin & Taslimi, 2018).

Properties

IUPAC Name

1-[5-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3S/c1-19(29)28-12-11-21-17-23(9-10-24(21)28)32(30,31)27-15-13-26(14-16-27)18-20-5-7-22(8-6-20)25(2,3)4/h5-10,17H,11-16,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEUHGUQEQMCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.